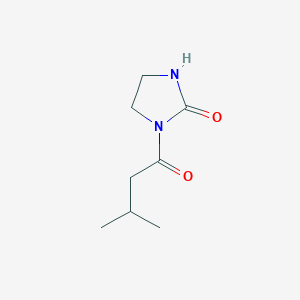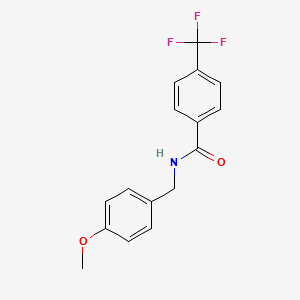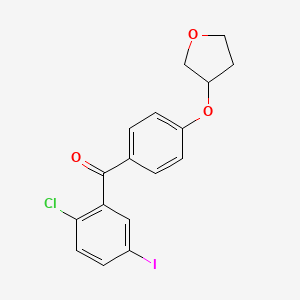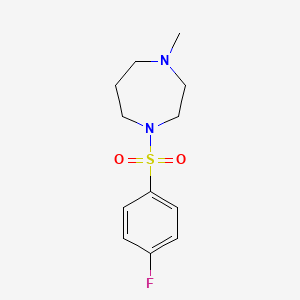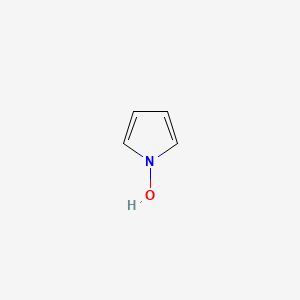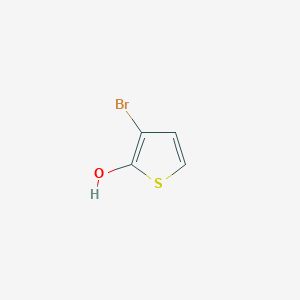
(S)-methyl 2-amino-3-methoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 2-amino-3-methoxypropanoate is a chiral compound with significant importance in various fields of chemistry and biology. It is an amino acid derivative, characterized by the presence of an amino group, a methoxy group, and a methyl ester group. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-amino-3-methoxypropanoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-serine.
Protection of Functional Groups: The amino and hydroxyl groups of (S)-serine are protected using appropriate protecting groups.
Methoxylation: The protected (S)-serine undergoes methoxylation to introduce the methoxy group.
Esterification: The carboxyl group is esterified to form the methyl ester.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-amino-3-methoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acid derivatives.
Scientific Research Applications
(S)-methyl 2-amino-3-methoxypropanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: It is investigated for its potential therapeutic properties and as a drug intermediate.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-methyl 2-amino-3-methoxypropanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
(S)-methyl 2-amino-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
(S)-methyl 2-amino-3-ethoxypropanoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(S)-methyl 2-amino-3-methoxypropanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group provides unique reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-methoxypropanoate |
InChI |
InChI=1S/C5H11NO3/c1-8-3-4(6)5(7)9-2/h4H,3,6H2,1-2H3/t4-/m0/s1 |
InChI Key |
YDZUJIKUFFJJBR-BYPYZUCNSA-N |
Isomeric SMILES |
COC[C@@H](C(=O)OC)N |
Canonical SMILES |
COCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
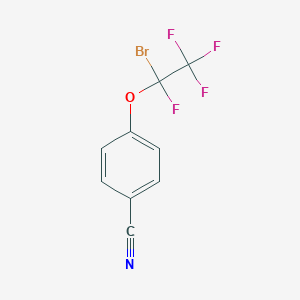
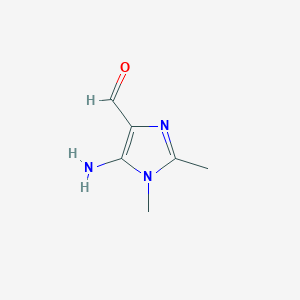
![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12825866.png)
